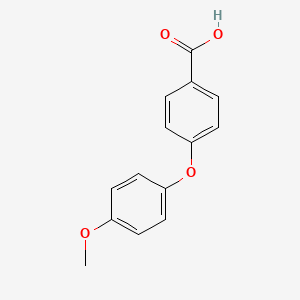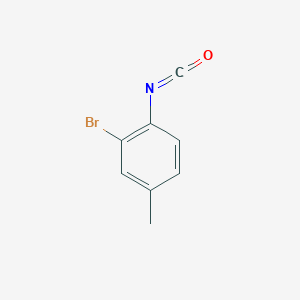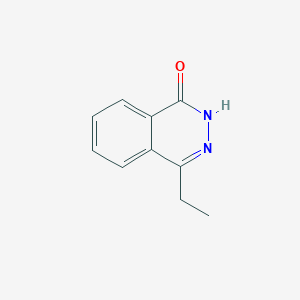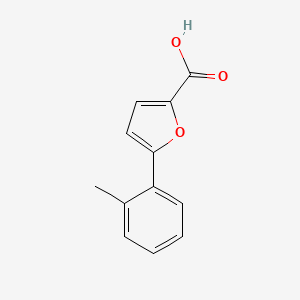
4-Piridincarboxaldehído isonicotinil hidrazona
Descripción general
Descripción
4-Pyridinecarboxaldehyde isonicotinoyl hydrazone is a chemical compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is known for its potential therapeutic applications, particularly in the treatment of infectious diseases such as tuberculosis. It is a derivative of isonicotinic acid hydrazide, which is a well-known anti-tuberculosis drug.
Aplicaciones Científicas De Investigación
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: For its antimicrobial properties, particularly against Mycobacterium tuberculosis.
Medicine: As a potential therapeutic agent for the treatment of tuberculosis and other infectious diseases.
Industry: In the development of new pharmaceuticals and chemical intermediates.
Mecanismo De Acción
Target of Action
The primary target of 4-Pyridinecarboxaldehyde isonicotinoyl hydrazone, also known as N’-(Pyridin-4-ylmethylene)isonicotinohydrazide, is Mycobacterium tuberculosis H37Rv strain . This compound has shown significant antimycobacterial activity, making it a promising candidate for the development of antitubercular drugs .
Mode of Action
The compound’s interaction with its target leads to a decrease in the viability of the Mycobacterium tuberculosis H37Rv strain .
Biochemical Pathways
Given its antimycobacterial activity, it can be inferred that it interferes with the essential biochemical pathways of the mycobacterium tuberculosis h37rv strain .
Pharmacokinetics
It has been noted that the compound has low acute toxicity , which suggests favorable pharmacokinetic properties.
Result of Action
The result of the action of 4-Pyridinecarboxaldehyde isonicotinoyl hydrazone is a significant reduction in the viability of the Mycobacterium tuberculosis H37Rv strain . This leads to its potential use as an antitubercular drug .
Análisis Bioquímico
Biochemical Properties
It has been suggested that it may interact with various enzymes, proteins, and other biomolecules
Cellular Effects
It has been suggested that it may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is believed to exert its effects at the molecular level, potentially involving binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Métodos De Preparación
The synthesis of 4-pyridinecarboxaldehyde isonicotinoyl hydrazone typically involves the reaction of 4-pyridinecarboxaldehyde with isonicotinic acid hydrazide. The reaction is usually carried out in an ethanol solution under reflux conditions. The product is then purified through recrystallization. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Análisis De Reacciones Químicas
4-Pyridinecarboxaldehyde isonicotinoyl hydrazone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: The hydrazone group can participate in substitution reactions, forming various derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Comparación Con Compuestos Similares
4-Pyridinecarboxaldehyde isonicotinoyl hydrazone can be compared to other similar compounds such as:
Isonicotinic acid hydrazide: The parent compound, widely used as an anti-tuberculosis drug.
2-Pyridinecarboxaldehyde isonicotinoyl hydrazone: A similar compound with potentially greater activity.
Pyridoxine derivatives: These compounds also exhibit antimicrobial activity and are used in similar therapeutic applications.
The uniqueness of 4-pyridinecarboxaldehyde isonicotinoyl hydrazone lies in its specific structure, which allows for effective interaction with bacterial targets and its potential for reduced toxicity compared to other similar compounds.
Propiedades
IUPAC Name |
N-[(E)-pyridin-4-ylmethylideneamino]pyridine-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N4O/c17-12(11-3-7-14-8-4-11)16-15-9-10-1-5-13-6-2-10/h1-9H,(H,16,17)/b15-9+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVAFAIOWXGOYMP-OQLLNIDSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C=NNC(=O)C2=CC=NC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CN=CC=C1/C=N/NC(=O)C2=CC=NC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13025-99-5, 270576-29-9 | |
| Record name | 4-Pyridinecarboxaldehyde isonicotinoyl hydrazone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013025995 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | MLS002607877 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=34434 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N'-(Pyridin-4-ylmethylene)isonicotinohydrazide | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9A7PJ6445H | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: This compound possesses several structural features that make it ideal for constructing MOFs. [, , ] It functions as a ditopic nitrogen ligand, meaning it can bind to metal ions through two nitrogen atoms. [] Specifically, it coordinates through the nitrogen atoms in its pyridyl rings and the hydrazide-hydrazone moiety, allowing it to bridge metal centers and create extended network structures. [, ] This bridging ability, coupled with its potential for hydrogen bonding, facilitates the formation of diverse and often porous framework materials. [, ]
A: Research indicates that the presence of bulky substituents, such as tert-butyl groups, on co-ligands like isophthalates can significantly alter the resulting MOF architecture when using (E)-N'-(pyridin-4-ylmethylene)isonicotinohydrazide. [] Bulky groups can influence the steric environment around the metal centers, leading to the formation of MOFs with different metal node nuclearities and overall framework structures. [] This control over structure, in turn, impacts properties like thermal stability and adsorption behavior.
A: Incorporation of (E)-N'-(pyridin-4-ylmethylene)isonicotinohydrazide into MOFs yields materials with promising catalytic activity. For instance, a cobalt-based 3D supramolecular framework constructed using this ligand exhibited catalytic activity in hydroboration and hydrosilylation reactions of ketones and aldehydes. [] Additionally, a cobalt-based MOF incorporating both (E)-N'-(pyridin-4-ylmethylene)isonicotinohydrazide and 1,4-benzenedicarboxylic acid demonstrated efficiency in catalyzing the cycloaddition of CO2 with spiro-epoxy oxindole to produce spirocyclic carbonates under ambient conditions. []
A: Various techniques are used to investigate the structural and chemical properties of this compound and its derivatives. Single crystal X-ray diffraction (SXRD) is essential for determining crystal structures and understanding coordination modes. [, , ] Other methods include spectroscopic techniques like nuclear magnetic resonance (NMR) spectroscopy and infrared (IR) spectroscopy to analyze molecular structure and identify functional groups. [] Additionally, techniques like thermogravimetric analysis (TGA) assess thermal stability, a crucial factor for material applications. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![2-[(4-Methylphenyl)thio]ethanamine](/img/structure/B1599347.png)






